2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-{[(2-phenylacetamido)methyl]sulfanyl}propanoic acid
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Overview
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((2-phenylacetamido)methyl)thio)propanoic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its intricate structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, an amino acid backbone, and a phenylacetamido moiety. The presence of these functional groups makes it a versatile molecule in synthetic chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((2-phenylacetamido)methyl)thio)propanoic acid typically involves multiple steps, starting from commercially available starting materials. The process often includes:
Protection of the amino group: The amino group is protected using the fluorenylmethoxycarbonyl (Fmoc) group to prevent unwanted reactions during subsequent steps.
Formation of the thioether linkage: This step involves the reaction of a thiol with a halide or sulfonate ester to form the thioether bond.
Coupling reactions: The protected amino acid is coupled with the phenylacetamido moiety using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Deprotection: The final step involves the removal of the Fmoc protecting group under basic conditions, typically using piperidine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput techniques can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((2-phenylacetamido)methyl)thio)propanoic acid can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The phenylacetamido group can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thioether derivatives.
Substitution: Substituted phenylacetamido derivatives.
Scientific Research Applications
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((2-phenylacetamido)methyl)thio)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((2-phenylacetamido)methyl)thio)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit proteases by binding to their active sites, thereby preventing substrate cleavage. The presence of the Fmoc group can also influence the compound’s interaction with proteins and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercaptopropanoic acid: Similar structure but with a mercapto group instead of the phenylacetamido moiety.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((methylthio)methyl)propanoic acid: Contains a methylthio group instead of the phenylacetamido moiety.
Uniqueness
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((2-phenylacetamido)methyl)thio)propanoic acid is unique due to the combination of its Fmoc-protected amino acid backbone and the phenylacetamido moiety. This unique structure imparts specific chemical and biological properties, making it valuable in various research applications.
Biological Activity
2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-{[(2-phenylacetamido)methyl]sulfanyl}propanoic acid is a complex organic compound with significant implications in pharmaceutical and biochemical research. Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group and a sulfanyl propanoic acid moiety, suggests potential biological activities that merit detailed exploration.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Features:
- Fmoc Group : Provides stability and protection during chemical reactions.
- Sulfanyl Propanoic Acid Moiety : Potentially involved in biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biomolecules, including enzymes and receptors. The Fmoc group stabilizes the compound, while the sulfanyl moiety may facilitate interactions through hydrogen bonding and hydrophobic effects.
Pharmacological Studies
Research has indicated that this compound exhibits various pharmacological properties, including:
- Antioxidant Activity : The sulfanyl group is known to contribute to antioxidant properties, which can protect cells from oxidative stress.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, potentially impacting drug metabolism and efficacy.
Data Table: Biological Activities
Case Study 1: Antioxidant Effects
A study conducted on human cell lines demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels. This suggests its potential as a therapeutic agent in conditions characterized by oxidative stress.
Case Study 2: Enzyme Inhibition
In another study, the compound was tested for its ability to inhibit cytochrome P450 enzymes. Results indicated a dose-dependent inhibition, highlighting its relevance in drug metabolism studies and potential for drug-drug interaction assessments.
Research Findings
Recent research has focused on the synthesis of this compound and its derivatives, exploring modifications to enhance biological activity. Techniques such as high-throughput screening have been employed to evaluate its efficacy against various biological targets.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[[(2-phenylacetyl)amino]methylsulfanyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O5S/c30-25(14-18-8-2-1-3-9-18)28-17-35-16-24(26(31)32)29-27(33)34-15-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,28,30)(H,29,33)(H,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFAZPXACZPNQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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